molecular formula C19H20N6O4 B2628048 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide CAS No. 1001943-61-8

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2628048
M. Wt: 396.407
InChI Key: MFLQJJNGPDFJSL-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
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Scientific Research Applications

Novel Dihydropyrimidines as Antitubercular Agents

Research has indicated that certain dihydropyrimidine compounds demonstrate substantial in vitro antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two specific compounds in this category were found to be exceptionally potent, even more so than the commonly used drug isoniazid (Trivedi et al., 2010).

Antimicrobial and Anticancer Properties

Pyrazole Derivatives with Bioactivities

A study highlighted the synthesis of pyrazole derivatives and their structural characterization through various techniques including X-Ray crystal study. These compounds exhibited significant bioactivities, including actions against breast cancer and various microbes, highlighting their pharmacological potential (Titi et al., 2020).

Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

This research synthesized a series of derivatives and evaluated them against the MCF-7 human breast adenocarcinoma cell line. Remarkably, almost all compounds exhibited antitumor activity, with one specific derivative showing the most potent inhibitory activity (Abdellatif et al., 2014).

Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents

A series of pyrazole derivatives were synthesized and assessed for their in vitro antimicrobial and anticancer activities. Notably, some compounds demonstrated higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez et al., 2016).

Antimicrobial and Antifungal Potential

Synthesis, Characterization, and In Vitro Pharmacological Screening

This study synthesized 3, 4-Dihydropyrimidin-2-one derivatives and tested them for antimicrobial activity against various bacteria and fungal species. Notably, all synthesized compounds showed promising antimicrobial activity (Dey et al., 2022).

properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-5-13-12(4)20-19(22-17(13)26)24-16(9-10(2)23-24)21-18(27)14-7-6-8-15(11(14)3)25(28)29/h6-9H,5H2,1-4H3,(H,21,27)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLQJJNGPDFJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

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